molecular formula C11H10N2O3 B11884778 Ethyl 3-formyl-1H-indazole-4-carboxylate

Ethyl 3-formyl-1H-indazole-4-carboxylate

Cat. No.: B11884778
M. Wt: 218.21 g/mol
InChI Key: NLNMZWORYXULFN-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1H-indazole-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazones with aldehydes or ketones in the presence of a catalyst. For instance, the Fischer indole synthesis can be employed, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 3-carboxy-1H-indazole-4-carboxylate.

    Reduction: Ethyl 3-hydroxymethyl-1H-indazole-4-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-formyl-1H-indazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1H-indazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, indazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-formyl-1H-indazole-4-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-formyl-2H-indazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)7-4-3-5-8-10(7)9(6-14)13-12-8/h3-6H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMZWORYXULFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NNC(=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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